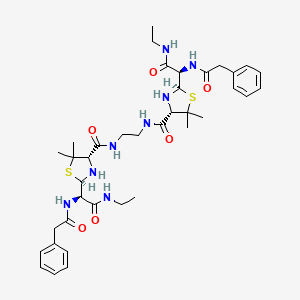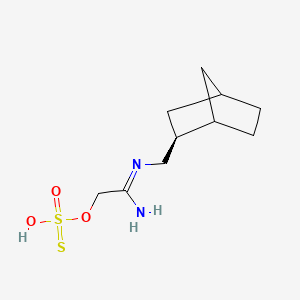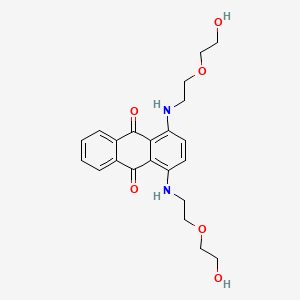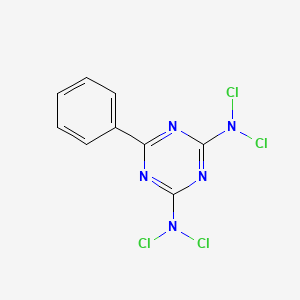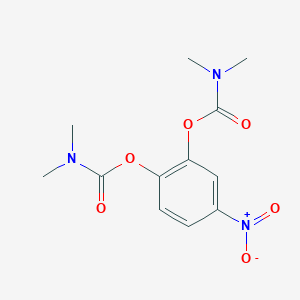
4-Nitrobenzene-1,2-diyl bis(dimethylcarbamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NIOSH/FA2680010 is a chemical compound that has garnered significant attention due to its unique properties and potential applications in various fields. This compound is recognized for its role in occupational safety and health, as it is often referenced in the context of workplace chemical hazards.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of NIOSH/FA2680010 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve a series of chemical reactions that convert raw materials into the desired compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and quality of NIOSH/FA2680010.
Industrial Production Methods: In industrial settings, the production of NIOSH/FA2680010 is scaled up to meet the demand for this compound. Industrial production methods often involve the use of large-scale reactors and advanced technologies to ensure efficient and cost-effective synthesis. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: NIOSH/FA2680010 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality.
Common Reagents and Conditions: The reactions involving NIOSH/FA2680010 typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired outcome.
Major Products Formed: The major products formed from the reactions of NIOSH/FA2680010 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
NIOSH/FA2680010 has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry.
Chemistry: In chemistry, NIOSH/FA2680010 is used as a reagent in various chemical reactions. Its unique properties make it valuable for synthesizing new compounds and studying reaction mechanisms.
Biology: In biological research, NIOSH/FA2680010 is utilized to investigate cellular processes and molecular interactions. It serves as a tool for understanding the biochemical pathways and the effects of chemical exposure on living organisms.
Medicine: In the medical field, NIOSH/FA2680010 is studied for its potential therapeutic applications. Researchers explore its effects on different biological targets and its potential use in developing new drugs or treatments.
Industry: In industrial applications, NIOSH/FA2680010 is employed in the production of various products. Its properties make it suitable for use in manufacturing processes, quality control, and safety assessments.
Mécanisme D'action
The mechanism of action of NIOSH/FA2680010 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure or function. This interaction can lead to changes in cellular processes, such as enzyme activity, gene expression, or signal transduction. The exact molecular targets and pathways involved depend on the specific application and context in which NIOSH/FA2680010 is used.
Comparaison Avec Des Composés Similaires
NIOSH/FA2680010 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
- Volatile Organic Compounds (VOCs)
- Hazardous Drugs
- Nanomaterials
Compared to these compounds, NIOSH/FA2680010 stands out due to its specific properties and applications in occupational safety and health. Its unique chemical structure and reactivity make it valuable for various research and industrial purposes.
Propriétés
Numéro CAS |
6964-16-5 |
|---|---|
Formule moléculaire |
C12H15N3O6 |
Poids moléculaire |
297.26 g/mol |
Nom IUPAC |
[2-(dimethylcarbamoyloxy)-4-nitrophenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H15N3O6/c1-13(2)11(16)20-9-6-5-8(15(18)19)7-10(9)21-12(17)14(3)4/h5-7H,1-4H3 |
Clé InChI |
OPCXFQFJXBDNEN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])OC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


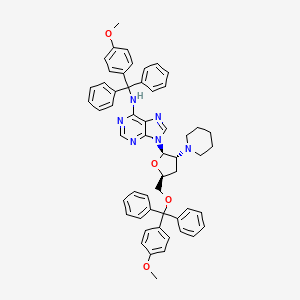

![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)
![Docosanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B12795854.png)

